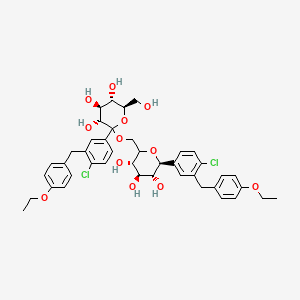
(R)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a benzyloxy group, a dibenzylamino group, and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol typically involves the following steps:
Starting Materials: Benzyl alcohol, benzylamine, and appropriate chiral catalysts.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Catalysts: Chiral catalysts, such as chiral phosphoric acids or chiral amines, are employed to ensure the formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form secondary or primary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or dibenzylamino groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Sodium dichromate, sulfuric acid, and heat.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Nucleophiles such as halides or amines, polar aprotic solvents, and mild heating.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Secondary and primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dibenzylamino groups play crucial roles in binding to these targets, leading to the desired biological or chemical effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activities.
3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol: The racemic mixture, which lacks the chiral specificity of the ®-enantiomer.
3-(Benzyloxy)-2-(amino)propan-1-ol: A simpler analog without the dibenzyl groups, used in different synthetic applications.
Uniqueness
®-3-(Benzyloxy)-2-(dibenzylamino)propan-1-ol is unique due to its chiral nature, which imparts specific biological activities and selectivity in chemical reactions. Its structure allows for versatile modifications, making it a valuable intermediate in various fields of research and industry .
Propriétés
Formule moléculaire |
C24H27NO2 |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
(2R)-2-(dibenzylamino)-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C24H27NO2/c26-18-24(20-27-19-23-14-8-3-9-15-23)25(16-21-10-4-1-5-11-21)17-22-12-6-2-7-13-22/h1-15,24,26H,16-20H2/t24-/m1/s1 |
Clé InChI |
WYPDMSNXHUNHOE-XMMPIXPASA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CO)COCC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)COCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


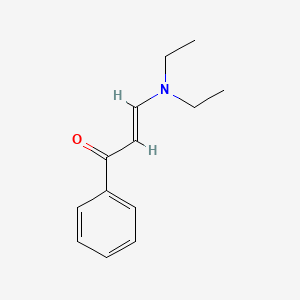
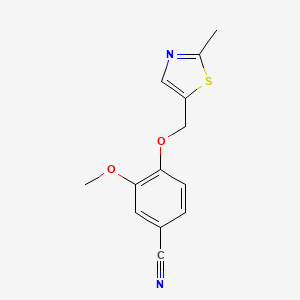



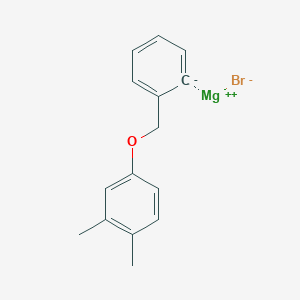
![Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
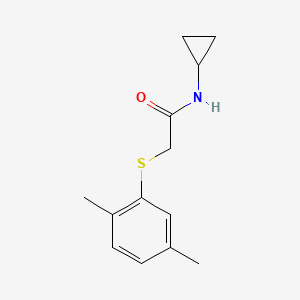
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)
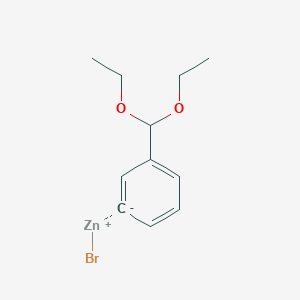
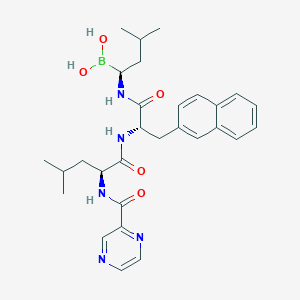
![2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14896504.png)
